molecular formula C20H27N3O3 B1684152 2-(Cyclopropylmethoxy)-N-{hydroxy[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)imino]methyl}benzene-1-carboximidic acid CAS No. 136013-69-9

2-(Cyclopropylmethoxy)-N-{hydroxy[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)imino]methyl}benzene-1-carboximidic acid

Cat. No.: B1684152
CAS No.: 136013-69-9
M. Wt: 357.4 g/mol
InChI Key: VFRIHPWRNNTKEX-UHFFFAOYSA-N
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Description

WAY 100289 (chemical name: endo-N-[8-methyl-8-azabicyclo[3.2.1]octan-3-yl)aminocarbonyl]-2-cyclopropylmethoxybenzamide) is a selective and potent 5-hydroxytryptamine subtype 3 (5-HT₃) receptor antagonist. Preclinical studies demonstrate its high affinity for 5-HT₃ receptors, with a pA₂ value of 8.9 in the rat isolated cervical vagus nerve, indicating competitive antagonism . Notably, WAY 100289 exhibits strong oral bioavailability and prolonged duration of action (>6 hours at 1 mg/kg in rats), making it a candidate for further clinical exploration .

Properties

CAS No.

136013-69-9

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C20H27N3O3/c1-23-15-8-9-16(23)11-14(10-15)21-20(25)22-19(24)17-4-2-3-5-18(17)26-12-13-6-7-13/h2-5,13-16H,6-12H2,1H3,(H2,21,22,24,25)

InChI Key

VFRIHPWRNNTKEX-UHFFFAOYSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

endo-N-((8-methyl-8-azabicyclo(3.2.1)octan-3-yl)aminocarbonyl)-2-cyclopropylmethoxybenzamide
WAY 100289
WAY-100289
WAY100289

Origin of Product

United States

Preparation Methods

The synthesis of WAY 100289 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically includes the following steps:

Industrial production methods for WAY 100289 are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

WAY 100289 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert WAY 100289 into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY 100289 has a wide range of scientific research applications, including:

Mechanism of Action

WAY 100289 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine receptor 3. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the receptor, WAY 100289 inhibits the binding of serotonin, thereby modulating the downstream signaling pathways and physiological responses associated with serotonin signaling .

Comparison with Similar Compounds

Pharmacological Profile of WAY 100289

Key Findings from Preclinical Studies:

  • Receptor Specificity: Displaces [³H]-zacopride in rat entorhinal cortex membranes with a pK₁ value of 8.4, confirming high 5-HT₃ receptor affinity .
  • In Vivo Efficacy: Blocks the Bezold-Jarisch reflex (a 5-HT₃-mediated response) in rats with an ED₅₀ of 1.3 μg/kg intravenously . Demonstrates anxiolytic effects in the elevated plus-maze test in mice, comparable to other 5-HT₃ antagonists like ondansetron .

Comparison with Similar 5-HT₃ Receptor Antagonists

Table 1: Comparative Pharmacological Properties of WAY 100289 and Select 5-HT₃ Antagonists

Compound Target Receptor pA₂/pK₁ Value (5-HT₃) Selectivity Notes Oral Bioavailability Duration of Action
WAY 100289 5-HT₃ 8.9 (rat vagus) Non-competitive nicotinic antagonism (log IC₅₀ 6.7) High >6 hours
Ondansetron 5-HT₃ ~7.4–8.1 1 High selectivity for 5-HT₃ Moderate 4–6 hours 2
Granisetron 5-HT₃ ~8.2 3 Minimal off-target activity High 8–12 hours 4

Key Differentiators of WAY 100289:

Tissue-Specific Potency : WAY 100289 shows higher potency in the rat vagus nerve (pA₂ = 8.9) compared to guinea-pig ileum (pA₂ = 6.2), suggesting tissue-dependent efficacy .

Oral Efficacy: Unlike some 5-HT₃ antagonists requiring intravenous administration, WAY 100289 retains potency via oral dosing, with a 30-fold difference between intravenous and oral routes .

Duration of Action : Sustained receptor blockade (>6 hours) at low doses contrasts with shorter-acting agents like ondansetron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)-N-{hydroxy[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)imino]methyl}benzene-1-carboximidic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethoxy)-N-{hydroxy[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)imino]methyl}benzene-1-carboximidic acid

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